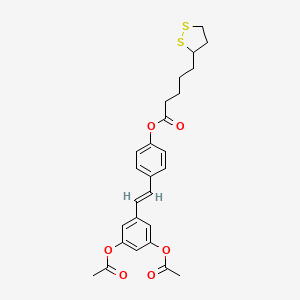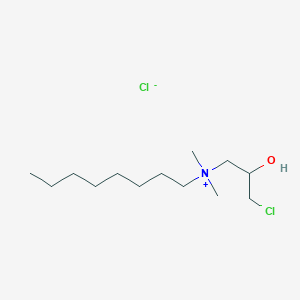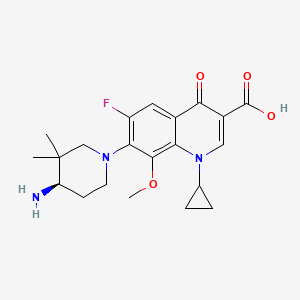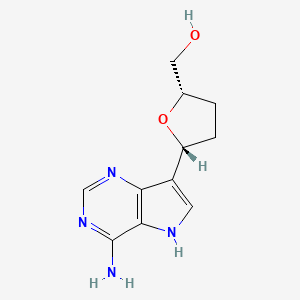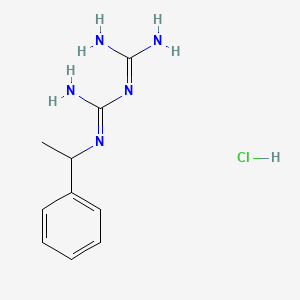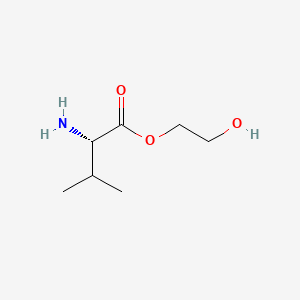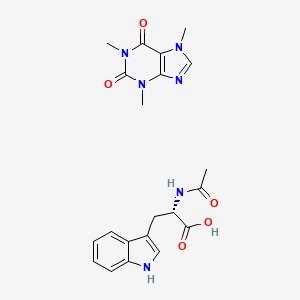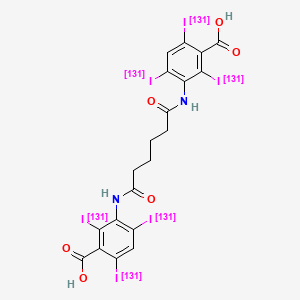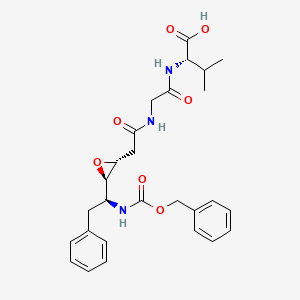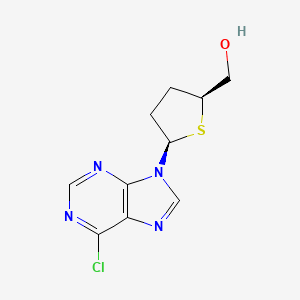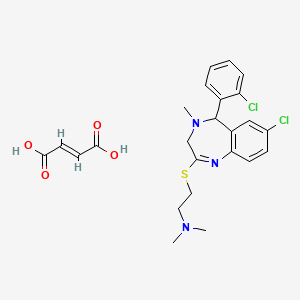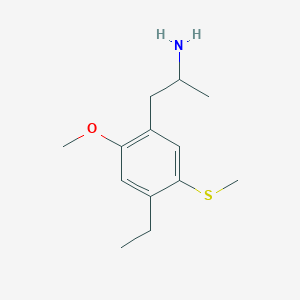
4-Ethyl-2-methoxy-5-methylthioamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methoxy-5-methylthioamphetamine is a synthetic compound belonging to the substituted amphetamine class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other phenethylamines and amphetamines, which are known for their stimulant and hallucinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxy-5-methylthioamphetamine involves several steps. One common method starts with 3-ethylphenol, which is reacted with chlorosulfonic acid in the presence of dimethyl sulfoxide (DMSO) to form a sulfonium chloride intermediate. This intermediate is then treated with sodium hydroxide (NaOH) and methanol (MeOH) to produce 3-ethyl-4-(methylthio)phenol. The phenol is then methylated using methyl iodide in the presence of potassium hydroxide (KOH) to yield 3-ethyl-4-(methylthio)anisole. Finally, the anisole is subjected to a formylation reaction using phosphorus oxychloride (POCl3) and N-methylformanilide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its limited use and potential legal restrictions. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxy-5-methylthioamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Ethyl-2-methoxy-5-methylthioamphetamine has been studied primarily for its psychoactive properties. It is used in research to understand the effects of substituted amphetamines on the central nervous system. Studies have explored its potential as a serotonin releasing agent, similar to other compounds in its class . Additionally, it has been investigated for its potential therapeutic applications in treating certain psychiatric disorders, although its use is limited due to legal and safety concerns.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxy-5-methylthioamphetamine involves its interaction with serotonin receptors in the brain. It acts as a serotonin releasing agent, increasing the levels of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation and altered perception. The compound may also interact with other neurotransmitter systems, including dopamine and norepinephrine, contributing to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylthioamphetamine: Similar in structure but lacks the ethyl and methoxy groups.
2,5-Dimethoxy-4-methylamphetamine: Known for its psychedelic effects, similar to 4-Ethyl-2-methoxy-5-methylthioamphetamine but with different substituents.
4-Methoxyamphetamine: Shares the methoxy group but differs in other substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl, methoxy, and methylthio groups, which contribute to its distinct pharmacological profile. This combination of substituents may result in unique interactions with neurotransmitter systems, differentiating it from other similar compounds .
Properties
CAS No. |
207740-43-0 |
|---|---|
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
1-(4-ethyl-2-methoxy-5-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NOS/c1-5-10-7-12(15-3)11(6-9(2)14)8-13(10)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI Key |
CBSUPAQTEZIWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1SC)CC(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


